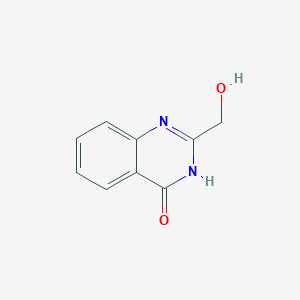

2-(Hydroxymethyl)quinazolin-4(3h)-one

Descripción

Significance of the Quinazolinone Scaffold in Heterocyclic Chemistry and Drug Discovery

The quinazolinone scaffold, a fused bicyclic system comprising a benzene (B151609) ring and a pyrimidine (B1678525) ring, is widely recognized as a "privileged structure" in drug discovery. jocpr.com This designation stems from its ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities. scirp.org The inherent stability of the quinazolinone nucleus provides a robust framework for the introduction of various bioactive moieties, allowing for the fine-tuning of therapeutic properties.

The versatility of the quinazolinone core is evidenced by its presence in numerous clinically approved drugs and a vast library of synthetic compounds with demonstrated biological efficacy. mdpi.com These compounds have been shown to exhibit a remarkable range of activities, including but not limited to:

Anticancer: Many quinazolinone derivatives have been investigated for their potential to inhibit tumor growth. scirp.orgmdpi.comnih.govscirp.org

Anti-inflammatory: The scaffold is a key component in the development of novel anti-inflammatory agents. biotech-asia.orgnih.govrsc.orgnih.govresearchgate.net

Antimicrobial: Quinazolinone derivatives have shown promise as antibacterial and antifungal agents. jocpr.comijbpsa.comnih.gov

Antiviral: Research has explored the potential of these compounds in combating viral infections.

Central Nervous System (CNS) Activity: The quinazolinone structure is found in compounds with sedative, hypnotic, and anticonvulsant properties.

The significance of the quinazolinone scaffold is not merely historical; it continues to be a focal point of contemporary research, with scientists actively exploring new derivatives and their therapeutic applications. jocpr.com

Rationale for Research Interest in the 2-(Hydroxymethyl)quinazolin-4(3H)-one Moiety

While the broader quinazolinone scaffold has been extensively studied, the specific focus on the this compound moiety is driven by several key considerations. The substitution at the 2-position of the quinazolinone ring is known to be a critical determinant of its biological activity. scirp.org The introduction of a hydroxymethyl group (-CH₂OH) at this position offers several strategic advantages in medicinal chemistry:

Pharmacophoric Potential: The hydroxyl group can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity.

Improved Physicochemical Properties: The presence of the hydroxymethyl group can influence the solubility and other physicochemical properties of the molecule, which are crucial for drug development.

Synthetic Handle for Derivatization: The hydroxymethyl group serves as a versatile synthetic handle, allowing for further chemical modifications. This enables the creation of a library of related compounds with potentially enhanced or novel biological activities. For instance, it can be oxidized to an aldehyde or carboxylic acid, or esterified to introduce different functional groups.

Although specific research exclusively focused on the biological activities of this compound is not as extensive as for other 2-substituted analogues, its potential as a key intermediate and a pharmacophore in its own right provides a strong rationale for its continued investigation in medicinal chemistry.

Historical Context of Quinazolinone Research and Derivative Exploration

The history of quinazolinone chemistry dates back to the 19th century. The first synthesis of a quinazolinone derivative was reported in 1869. researchgate.net A significant early milestone was the Niementowski quinazolinone synthesis, which involves the condensation of anthranilic acid with amides.

The therapeutic potential of quinazolinones gained significant attention in the mid-20th century with the discovery of the sedative and hypnotic properties of methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone). researchgate.net This discovery spurred extensive research into the synthesis and pharmacological evaluation of a vast number of quinazolinone derivatives.

Over the decades, advancements in synthetic methodologies have enabled the efficient production of a wide array of substituted quinazolinones. rsc.orgmdpi.com This has allowed medicinal chemists to systematically explore the structure-activity relationships (SAR) of this scaffold, leading to the identification of derivatives with a broad range of therapeutic applications, from anticancer to antimicrobial agents. mdpi.comnih.govresearchgate.net The ongoing exploration of quinazolinone derivatives, including this compound, is a continuation of this rich history of chemical and pharmacological investigation.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(hydroxymethyl)-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-5-8-10-7-4-2-1-3-6(7)9(13)11-8/h1-4,12H,5H2,(H,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGGDTNBLBJSIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327971 | |

| Record name | 2-(hydroxymethyl)quinazolin-4(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34637-40-6 | |

| Record name | 2-(hydroxymethyl)quinazolin-4(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(hydroxymethyl)-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Hydroxymethyl Quinazolin 4 3h One

Diverse Synthetic Approaches to 2-(Hydroxymethyl)quinazolin-4(3H)-one

The synthesis of this compound can be achieved through several strategic pathways, each offering distinct advantages in terms of efficiency, reaction conditions, and scalability. These methods range from classical one-pot techniques to modern microwave-assisted protocols, as well as transformations from readily available precursors.

One-Pot Synthesis Techniques

One-pot syntheses are highly valued for their operational simplicity and efficiency, as they reduce the need for intermediate purification steps, thereby saving time and resources. A notable one-pot procedure for the preparation of 2-(hydroxymethyl)quinazolin-4(3H)-ones involves the reaction of o-anthranilic acids. beilstein-journals.org This method circumvents the need to isolate intermediates, providing a streamlined route to the target molecule. The process typically starts with the formation of a 2-chloromethyl-4(3H)-quinazolinone intermediate, which is then hydrolyzed in situ to the desired 2-hydroxymethyl derivative. beilstein-journals.orgmdpi.com

Another one-pot approach involves the cyclocondensation of an appropriate anthranilamide derivative with a two-carbon unit that can provide the hydroxymethyl group. For instance, the reaction of 2-aminobenzamide (B116534) with glycolic acid or its derivatives under dehydrating conditions can, in principle, yield the target compound directly.

| Starting Material | Reagents | Key Features | Reference |

| o-Anthranilic acid | 1. Chloroacetyl chloride, 2. Aqueous base | In situ formation and hydrolysis of the chloromethyl intermediate. | beilstein-journals.org |

| 2-Aminobenzamide | Glycolic acid derivative | Direct cyclocondensation. | Inferred from general quinazolinone syntheses |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. sci-hub.se While specific protocols for the direct microwave-assisted synthesis of this compound are not extensively detailed in the provided literature, the general principles of microwave-assisted quinazolinone synthesis are well-established and applicable. acs.orgrsc.orgresearchgate.netresearchgate.net

These methods often involve the condensation of anthranilic acid derivatives with various electrophiles under microwave irradiation. For the synthesis of the title compound, a plausible microwave-assisted approach would involve the reaction of anthranilamide with glycolic acid or a suitable equivalent in the presence of a catalyst. The use of microwave heating can significantly reduce reaction times compared to conventional heating methods. sci-hub.se

| Reactants | Catalyst/Conditions | Advantages | Reference |

| Anthranilamide, Aldehyde/Ketone | SbCl₃, solvent-free, MW | Rapid, high yields, simple work-up. | acs.orgresearchgate.net |

| 2-Halobenzoic acid, Amidine | Iron catalyst, water or DMF, MW | Green solvent, rapid, good for inactive substrates. | rsc.org |

| Anthranilic acid, Amine, Vilsmeier reagent | MW irradiation | Rapid, excellent yields. | mdpi.com |

Demethylation of 2-Methoxymethylquinazolin-4(3H)-ones

The cleavage of methyl ethers is a common strategy for the deprotection of hydroxyl groups. In the context of quinazolinone synthesis, this compound could be prepared by the demethylation of a 2-methoxymethyl precursor. This method is particularly useful if the methoxymethyl derivative is more readily accessible or stable under certain reaction conditions.

The cleavage of the ether bond can be achieved using various reagents, with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) being the classical choice. wikipedia.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. Boron tribromide (BBr₃) is another powerful reagent for ether cleavage that often works under milder conditions. While no specific examples for the demethylation of 2-methoxymethylquinazolin-4(3H)-one were found in the provided search results, this transformation is a standard method in organic synthesis. The demethylation of analogous dimethoxyquinolines has been reported, suggesting the feasibility of this approach. nih.gov

| Substrate | Reagent | Mechanism | Key Considerations |

| 2-Methoxymethylquinazolin-4(3H)-one | HBr or HI | SN2 or SN1 | Requires strong acidic conditions. |

| 2-Methoxymethylquinazolin-4(3H)-one | BBr₃ | Lewis acid-mediated cleavage | Often provides higher yields and milder conditions. |

Conversion from 2-Chloromethyl-4(3H)-quinazolinones as Intermediates

A highly effective and frequently employed method for the synthesis of this compound is through the nucleophilic substitution of the corresponding 2-chloromethyl derivative. beilstein-journals.orgmdpi.com The 2-chloromethyl-4(3H)-quinazolinones are valuable and versatile intermediates that can be prepared from o-anthranilic acids and chloroacetyl chloride. beilstein-journals.orgmdpi.com

The subsequent conversion to the hydroxymethyl compound is typically a straightforward hydrolysis reaction, often carried out in the same pot as the formation of the chloromethyl intermediate. beilstein-journals.orgmdpi.com This two-step, one-pot process is an efficient route to the target molecule and its derivatives.

| Intermediate | Reagents for Hydrolysis | Yield | Reference |

| 2-Chloromethylquinazolin-4(3H)-one | Aqueous base (e.g., NaHCO₃) | Generally good to high | beilstein-journals.org |

| Substituted 2-Chloromethylquinazolin-4(3H)-ones | Aqueous workup | Conveniently prepared in one pot | beilstein-journals.orgmdpi.com |

Cyclocondensation Reactions in Derivative Synthesis

Cyclocondensation reactions are fundamental to the construction of the quinazolinone ring system. These reactions typically involve the condensation of a derivative of anthranilic acid with a suitable carbonyl compound or its equivalent. For the synthesis of this compound and its derivatives, the key is the choice of the component that will form the C2-CH₂OH unit.

The reaction of 2-aminobenzamide with glycolic acid or its esters under dehydrating conditions represents a direct cyclocondensation approach. More complex derivatives can also be synthesized through specialized cyclocondensation strategies. For example, a PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones leads to the formation of 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones, which are structurally related to naturally occurring alkaloids. beilstein-journals.orgmdpi.com

| Reactants | Conditions | Product Type | Reference |

| 2-Aminobenzamide, Orthoesters | Acetic acid, reflux | 2-Substituted quinazolin-4(3H)-ones | rsc.org |

| 2-(3-Butenyl)quinazolin-4(3H)-ones | PIFA, TFE, 0 °C | 1-(Hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones | beilstein-journals.orgmdpi.com |

| Isatoic anhydride, Amine, Orthoester | Microwave irradiation | 2,3-Disubstituted quinazolin-4(3H)-ones |

Chemical Reactivity and Derivatization Strategies

The 2-(hydroxymethyl) group in this compound is a versatile functional handle that allows for a wide range of chemical transformations, leading to the synthesis of diverse libraries of quinazolinone derivatives. The primary reactions of this group include oxidation, esterification, and dehydration.

The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. For instance, mild oxidation could yield the corresponding 2-formylquinazolin-4(3H)-one, a valuable intermediate for further derivatization.

Esterification of the hydroxymethyl group with various carboxylic acids or their activated derivatives would lead to a series of esters with potentially modulated biological activities.

Furthermore, dehydration of the hydroxymethyl group, particularly after conversion to a better leaving group, or in the case of a secondary alcohol formed from the reaction of a 2-formyl derivative, can lead to the formation of a vinyl or styryl linkage at the 2-position. The dehydration of 2-(2-hydroxy-2-arylethyl)-4(3H)-quinazolinones to the corresponding 2-styryl derivatives has been reported. sci-hub.se

| Reaction Type | Reagents | Product |

| Oxidation | Mild oxidizing agent (e.g., PCC) | 2-Formylquinazolin-4(3H)-one |

| Oxidation | Strong oxidizing agent (e.g., KMnO₄) | Quinazolin-4(3H)-one-2-carboxylic acid |

| Esterification | Carboxylic acid, acid catalyst | 2-(Acyloxymethyl)quinazolin-4(3H)-one |

| Dehydration (of a related secondary alcohol) | Trifluoroacetic acid | 2-Styrylquinazolin-4(3H)-one |

Condensation Reactions with Carbonyl Compounds

The condensation of the hydroxymethyl group of this compound with carbonyl compounds such as aldehydes and ketones is not extensively documented in scientific literature. While the synthesis of the quinazolinone ring often involves the condensation of 2-aminobenzamides with aldehydes, the subsequent reaction of the 2-hydroxymethyl substituent in this manner appears to be a less common transformation.

Nucleophilic Substitution Reactions Involving the Hydroxymethyl Group

Direct nucleophilic substitution of the hydroxyl group in this compound is challenging due to the poor leaving group nature of the hydroxide (B78521) ion. A more effective strategy involves a two-step process: conversion of the hydroxymethyl group to a more reactive leaving group, such as a halide, followed by nucleophilic displacement.

A key intermediate in this process is 2-(chloromethyl)quinazolin-4(3H)-one. An improved one-step synthesis for this intermediate utilizes o-anthranilic acids and chloroacetonitrile. beilstein-journals.org This method also allows for the convenient one-pot preparation of this compound. beilstein-journals.orgresearchgate.net The resulting 2-(chloromethyl) derivative is a valuable precursor for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functional groups at the 2-position of the quinazolinone core. researchgate.net

For instance, various substituted 2-chloromethyl-4(3H)-quinazolinones can be synthesized from the corresponding anthranilic acids. The reaction of these chloro-derivatives with different nucleophiles would then yield a range of substituted products.

| Starting Material (Substituted Anthranilic Acid) | Product | Yield (%) |

|---|---|---|

| 2-Aminobenzoic acid | 2-(Chloromethyl)quinazolin-4(3H)-one | 88 |

| 2-Amino-5-chlorobenzoic acid | 6-Chloro-2-(chloromethyl)quinazolin-4(3H)-one | 78 |

| 2-Amino-4-chlorobenzoic acid | 7-Chloro-2-(chloromethyl)quinazolin-4(3H)-one | 75 |

| 2-Amino-7-fluorobenzoic acid | 2-Chloromethyl-7-fluoroquinazolin-4(3H)-one | 70 |

Oxidation Reactions to Carbonyl Compounds

The oxidation of the primary alcohol in this compound to its corresponding aldehyde, 2-formylquinazolin-4(3H)-one, or carboxylic acid, quinazolin-4(3H)-one-2-carboxylic acid, represents a fundamental transformation. While specific documented examples for the oxidation of this compound are not prevalent in the reviewed literature, this conversion can be achieved using standard oxidizing agents for primary alcohols. Reagents such as manganese dioxide (MnO2) are commonly used for the selective oxidation of benzylic and allylic alcohols to aldehydes. Other potential reagents include pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol. Further oxidation to the carboxylic acid could be accomplished with stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or by a two-step procedure involving the initial formation of the aldehyde.

Oxidative Cyclization Methodologies

A notable synthetic application involving a derivative of the title compound is the regioselective oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones. This reaction, initiated by [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), leads to the formation of 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. beilstein-journals.orgmdpi.comd-nb.infonih.govnih.gov This intramolecular cyclization proceeds with high regioselectivity as a 5-exo-trig process. beilstein-journals.orgd-nb.infonih.govnih.gov

The reaction is typically carried out in 2,2,2-trifluoroethanol (B45653) (TFE) at 0 °C. beilstein-journals.orgd-nb.infonih.gov The use of 2.5 equivalents of PIFA has been found to be optimal for achieving high yields of the cyclized product. beilstein-journals.orgd-nb.infonih.gov This methodology provides an efficient route to functionalized pyrroloquinazolinones, which are structurally related to naturally occurring vasicinone (B1682191) alkaloids. beilstein-journals.orgmdpi.comd-nb.infonih.govnih.gov The substituent on the quinazolinone ring generally has minimal impact on the yield or selectivity of the cyclization. beilstein-journals.orgd-nb.info

| Substituent on Quinazolinone Ring | Product | Yield (%) |

|---|---|---|

| H | 1-(Hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one | 80 |

| 7-Cl | 7-Chloro-1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one | 83 |

| 8-Me | 1-(Hydroxymethyl)-8-methyl-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one | 78 |

| 6,7-(OMe)2 | 1-(Hydroxymethyl)-6,7-dimethoxy-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one | 75 |

Biological Activities and Pharmacological Relevance in Research

Anticancer and Antiproliferative Activity Investigations

Quinazolinone derivatives have been extensively studied for their potential as anticancer agents. nih.govmdpi.com Their mechanisms of action are diverse and include inducing cytotoxic effects in various cancer cell lines, inhibiting key enzymes in oncological pathways, and promoting apoptosis. nih.govmdpi.com

Cytotoxic Effects on Various Cancer Cell Lines

Derivatives of the quinazolinone scaffold have demonstrated significant cytotoxic activity against a broad spectrum of human cancer cell lines. nih.gov For instance, certain 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives exhibited potent antitumor activity against human breast cancer (MCF-7), human cervix carcinoma (HeLa), human liver cancer (HepG2), and human colon cancer (HCT-8) cell lines, with some compounds showing broader spectrum activity than the standard drug Doxorubicin. researchgate.net

In other studies, novel quinazolinone derivatives have shown considerable cytotoxic effects against lung cancer (A549), prostate cancer (PC-3), and liver cancer (SMMC-7721) cell lines. nih.gov Specifically, compounds 5l and 5n were more potent than Gefitinib against A549 cells, with inhibition rates of 31.21% and 33.29%, respectively. nih.gov Furthermore, a series of quinazolinone-thiazole hybrids demonstrated dose-dependent growth inhibition, with compound A3 showing IC50 values of 10 µM, 10 µM, and 12 µM on PC3, MCF-7, and HT-29 cells, respectively. nih.gov

The antiproliferative effects of these compounds have also been observed in other cancer cell lines, including leukemia (CCRF-CEM, RPMI-8226), lung (NCI-H522), and CNS (U251) cancer cells. nih.govresearchgate.net For example, compound 3e showed potent activity against these cell lines with growth inhibition percentages of 65.2%, 63.22%, 73.28%, and 97.22%, respectively. nih.govresearchgate.net Additionally, some 2-substituted quinazolin-4(3H)-ones have shown potent cytotoxic effects against T cell ALL (Jurkat cells) and AML of promyelocytic subtype (APL) NB4 cells, with IC50 values below 5 μM. nih.gov

Cytotoxic Activity of Quinazolinone Derivatives on Various Cancer Cell Lines

| Compound/Derivative Series | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives | MCF-7, HeLa, HepG2, HCT-8 | Broad-spectrum antitumor activity, some more potent than Doxorubicin | researchgate.net |

| Compounds 5l and 5n | A549 (Lung Cancer) | Higher inhibition (31.21% and 33.29%) than Gefitinib | nih.gov |

| Compound A3 (Quinazolinone-thiazole hybrid) | PC3, MCF-7, HT-29 | IC50 values of 10 µM, 10 µM, and 12 µM, respectively | nih.gov |

| Compound 3e | CCRF-CEM, RPMI-8226, NCI-H522, U251 | Growth inhibition of 65.2%, 63.22%, 73.28%, and 97.22% | nih.govresearchgate.net |

| 2-substituted quinazolin-4(3H)-ones (e.g., compound 17 ) | Jurkat (T cell ALL), NB4 (APL) | IC50 values below 5 μM | nih.gov |

Enzyme Inhibition in Oncological Pathways

A significant mechanism behind the anticancer activity of quinazolinone derivatives is their ability to inhibit various enzymes crucial for cancer cell proliferation and survival. nih.gov

Tyrosine Kinases (CDK2, HER2, EGFR, VEGFR2): The quinazoline (B50416) core is a well-established scaffold for the development of tyrosine kinase inhibitors. nih.gov Derivatives have shown potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor-2 (VEGFR2). nih.govglobalresearchonline.net For example, compounds 2i and 3i demonstrated strong inhibitory activity against CDK2, with IC50 values of 0.173 µM and 0.177 µM, respectively, which is comparable to the established inhibitor imatinib. nih.gov These compounds also showed potent inhibition of HER2 and EGFR. nih.gov The development of dual inhibitors targeting both EGFR and VEGFR-2 is a promising strategy in cancer therapy due to their shared downstream signaling pathways. tbzmed.ac.ir Vandetanib, a quinazoline-based drug, is an example of a dual EGFR/VEGFR-2 inhibitor. tbzmed.ac.ir

Dihydrofolate Reductase (DHFR): Quinazolinone derivatives have been designed and synthesized as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis. nih.govresearchgate.netnih.gov Inhibition of DHFR leads to a depletion of tetrahydrofolate, which is necessary for the synthesis of nucleotides, thereby halting cell proliferation. nih.gov For instance, compound 3e was found to inhibit human DHFR with an IC50 value of 0.527 µM. nih.gov

Thymidylate Synthase (TS): Thymidylate synthase is another critical enzyme in the DNA synthesis pathway that has been a target for quinazolinone-based inhibitors. nih.govresearchgate.net The inhibition of TS leads to "thymineless cell death." nih.gov Lipophilic quinazolinone antifolates have been developed as potent inhibitors of both L. casei and human TS, with IC50 values in the micromolar and nanomolar ranges, respectively. researchgate.net

Enzyme Inhibition by Quinazolinone Derivatives in Oncological Pathways

| Enzyme Target | Key Findings | Example Compounds | Reference |

|---|---|---|---|

| Tyrosine Kinases (CDK2, HER2, EGFR, VEGFR2) | Potent inhibition of multiple tyrosine kinases involved in cell cycle and signaling. | 2i , 3i , Vandetanib | nih.govtbzmed.ac.ir |

| Dihydrofolate Reductase (DHFR) | Inhibition of DHFR, leading to disruption of DNA synthesis. | 3e | nih.gov |

| Thymidylate Synthase (TS) | Inhibition of TS, causing "thymineless cell death." | Lipophilic quinazolinone antifolates | researchgate.net |

Antimicrobial Activity Studies

The versatility of the quinazolinone scaffold extends to its antimicrobial properties, with various derivatives exhibiting efficacy against both bacteria and fungi. nih.gov

Antibacterial Efficacy

Quinazolinone derivatives have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. nih.gov Several studies have focused on their efficacy against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) strains, which are a significant cause of antibiotic-resistant infections. researchgate.netnih.gov

One study reported the discovery of a novel 4(3H)-quinazolinone with potent activity against MRSA strains. nih.gov This compound also showed efficacy in a mouse model of infection and possessed good oral bioavailability. nih.gov Another series of quinazolinone derivatives was evaluated for antibacterial activity, with compound 3d showing high inhibitory activity against Staphylococcus aureus DHFR (SaDHFR) with an IC50 of 0.769 µM. nih.govresearchgate.net The unique ability of some quinazolinones to bind to the allosteric site of penicillin-binding protein 2a (PBP2a) in MRSA, which is not effectively inhibited by β-lactam antibiotics, highlights their potential as a new class of antibacterial agents. eco-vector.com

Antifungal Properties

Research has also explored the antifungal potential of quinazolinone derivatives, with promising results against various fungal strains, including those that are pathogenic to plants. mdpi.comnih.gov A study on new 2,3-disubstituted 4(3H)-quinazolinone derivatives revealed good antifungal effects, suggesting they could be valuable templates for developing more potent antifungal agents. nih.gov

In another investigation, newly synthesized quinazolinone compounds exhibited significant antifungal activity against seven phytopathogenic fungi. mdpi.com Notably, compound 2c showed the best inhibitory effect against Fusarium oxysporum f. sp. Niveum, with a 62.42% inhibition rate at a concentration of 300 mg/L. mdpi.com Other research has also demonstrated the good antifungal activity of certain quinazolin-4-(3H)-ones derivatives against tree plant fungi such as Fusarium oxysporum f. sp. albedinis, Fusarium oxysporum f. sp. canariasis, and Verticillium dahliae Kleb. researchgate.net

Antimicrobial Activity of Quinazolinone Derivatives

| Antimicrobial Activity | Target Organism | Key Findings | Example Compounds | Reference |

|---|---|---|---|---|

| Antibacterial | Staphylococcus aureus (including MRSA) | Potent activity against MRSA strains, some with good oral bioavailability. | Compound 27 | nih.gov |

| Staphylococcus aureus DHFR | Inhibition of SaDHFR with an IC50 of 0.769 µM. | Compound 3d | nih.govresearchgate.net | |

| Antifungal | Phytopathogenic Fungi | Significant antifungal activity against seven strains. | - | mdpi.com |

| Fusarium oxysporum f. sp. Niveum | 62.42% inhibition at 300 mg/L. | Compound 2c | mdpi.com |

Anticonvulsant Activity Assessments

The anticonvulsant properties of quinazolinone derivatives have been a significant area of investigation, with numerous studies exploring their potential as novel therapeutic agents for epilepsy. The core structure of quinazolin-4(3H)-one is a recognized pharmacophore for CNS depressant and anticonvulsant activities. mdpi.com Research in this area has been partly inspired by the historical use of methaqualone, a quinazolinone derivative previously used as a sedative-hypnotic. mdpi.comnih.gov

In vivo models are crucial for assessing the anticonvulsant efficacy of new chemical entities. The most commonly employed models for evaluating quinazolinone derivatives include the pentylenetetrazole (PTZ)-induced seizure test and the maximal electroshock (MES)-induced seizure test. researchgate.netnih.govresearchgate.net

The PTZ model is used to identify compounds that can raise the seizure threshold, making it particularly useful for screening drugs effective against absence seizures. In this test, a convulsant agent, pentylenetetrazole, is administered to induce seizures in animals, typically mice. The efficacy of the test compound is measured by its ability to prevent or delay the onset of seizures and reduce mortality. mdpi.comresearchgate.netnih.gov For example, several 2,3-disubstituted quinazolin-4(3H)-one derivatives have demonstrated significant protection against PTZ-induced convulsions. mdpi.comresearchgate.netnih.gov

The MES test is a standard model for identifying drugs that can prevent the spread of seizures, which is a characteristic of generalized tonic-clonic seizures. In this model, seizures are induced by an electrical stimulus. The effectiveness of a compound is determined by its ability to abolish the hind limb tonic extension phase of the seizure. researchgate.netresearchgate.net Various novel 3-amino-2-phenyl quinazolinones and 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones have shown considerable activity in the MES test. researchgate.netresearchgate.net

Neurotoxicity is often assessed alongside anticonvulsant activity using methods like the rotorod test, which evaluates motor coordination. Compounds that show high anticonvulsant activity with low neurotoxicity are considered promising candidates for further development. nih.govresearchgate.net

To establish the therapeutic potential of new quinazolinone derivatives, their anticonvulsant activity is frequently compared to that of standard, clinically used antiepileptic drugs. Commonly used reference agents in these studies include diazepam, phenobarbital, and phenytoin (B1677684). mdpi.comnih.govresearchgate.netresearchgate.netnih.gov

In PTZ-induced seizure models, the performance of novel quinazolinones is often benchmarked against diazepam and phenobarbital. mdpi.comresearchgate.netnih.gov For instance, certain 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones exhibited anticonvulsant activity comparable to diazepam. nih.gov Similarly, in MES tests, phenytoin is typically the standard for comparison. researchgate.net Studies have identified 3-amino-2-phenyl quinazolinone analogs with noteworthy anticonvulsant effects comparable to established prescription medications. researchgate.net

The following table summarizes the comparative anticonvulsant activities of selected quinazolinone derivatives against reference drugs in common in vivo models.

| Quinazolinone Derivative Class | Evaluation Model | Reference Agent(s) | Observed Activity |

|---|---|---|---|

| 2,3-disubstituted quinazolin-4(3H)-ones | Pentylenetetrazole (PTZ)-induced seizures | Phenobarbital, Diazepam | Showed potential anticonvulsant activity, with some compounds in the series demonstrating favorable results in protection against seizures and latency to seizure onset. mdpi.comresearchgate.netnih.gov |

| 3-amino 2-phenyl quinazolinones | Maximal Electroshock (MES) | Phenytoin | Demonstrated noteworthy anticonvulsant activity, with one compound exhibiting the highest level of activity in the series. researchgate.net |

| 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones | MES & PTZ | Phenytoin, Carbamazepine, Valproate | Several compounds proved to be potent with relatively low neurotoxicity compared to the reference drugs. researchgate.net |

| 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones | PTZ | Diazepam | Some compounds exhibited moderate to significant activity, with some being comparable to diazepam. nih.gov |

Anti-Inflammatory Potential

Quinazolinone derivatives are recognized as a class of compounds possessing a wide spectrum of biological activities, including significant anti-inflammatory potential. nih.gov The anti-inflammatory effects of these compounds are often evaluated using the carrageenan-induced paw edema model in rats, a standard and widely accepted method for screening new anti-inflammatory agents. fabad.org.trbiotech-asia.org In this model, inflammation is induced by injecting carrageenan into the rat's paw, and the effectiveness of the test compound is measured by its ability to reduce the resulting edema over time. fabad.org.tr

Numerous studies have synthesized and screened novel quinazolinone analogs, demonstrating their ability to inhibit inflammation. For example, a series of 2-methyl-3-substituted 4-(3H)-quinazolinones showed significant anti-inflammatory activity, with some compounds exhibiting efficacy comparable to the reference drug indomethacin (B1671933) but with lower gastric ulcerogenicity. biotech-asia.org Similarly, other research on 2,3,6-trisubstituted quinazolinone derivatives found that compounds with specific substitutions, such as o-methoxyphenyl at the C-3 position and p-dimethylaminophenyl at the C-2 position, showed activity higher than the standard drug phenylbutazone (B1037). mdpi.comencyclopedia.pub

The anti-inflammatory activity is often compared against standard non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone, diclofenac (B195802) sodium, indomethacin, and celecoxib. nih.govmdpi.comencyclopedia.pubnih.gov In one study, a series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones exhibited potent anti-inflammatory properties, with several compounds showing efficacy comparable to or better than diclofenac sodium and celecoxib. nih.gov The mechanism for the anti-inflammatory action of some of these derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. biotech-asia.orgnih.gov

The table below presents findings from various studies on the anti-inflammatory activity of different quinazolinone derivatives.

| Quinazolinone Derivative Class | Evaluation Model | Reference Agent(s) | Key Findings |

|---|---|---|---|

| 2-Substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones | Carrageenan-induced paw edema | Diclofenac sodium, Celecoxib | Several compounds exhibited potent activity, with ED50 values comparable to the reference drugs. Some showed strong and selective COX-2 inhibition. nih.gov |

| 2,3,6-Trisubstituted quinazolinones | Carrageenan-induced paw edema | Phenylbutazone | Derivatives showed a variable activity range of 10.28–53.33%. Certain substitutions led to activity higher than phenylbutazone with less ulcerogenic effect. mdpi.comencyclopedia.pub |

| 2-Methyl-3-substituted 4-(3H)-quinazolinones | Carrageenan-induced rat paw edema | Indomethacin | Most tested compounds exhibited significant anti-inflammatory activity with low gastric ulcerogenicity compared to indomethacin. biotech-asia.org |

| 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one | Carrageenan-induced paw edema | Phenylbutazone | This specific compound showed better anti-inflammatory activity (32.5% inhibition) than other compounds in its series. nih.gov |

| Novel 6,7,8-trimethoxy quinazolinone derivatives | Carrageenan-induced paw edema | Diclofenac | Two compounds (QA-2 and QA-6) showed significant anti-inflammatory activity with over 80% reduction in paw volume after 4 hours. fabad.org.tr |

Other Reported Biological Activities of Quinazolinone Derivatives

The quinazolinone scaffold has proven to be a versatile template for designing inhibitors of various enzymes beyond those typically associated with oncology.

Urease: Certain quinazolinone derivatives containing triazole, thiadiazole, and thiosemicarbazide (B42300) functionalities have been synthesized and screened for their in vitro urease inhibition properties. Many of these compounds demonstrated excellent activity, with IC50 values significantly lower than that of the reference inhibitor thiourea. Molecular docking studies suggest these compounds interact effectively with the active site of the urease enzyme. nih.gov

Phosphodiesterase (PDE): Quinazoline derivatives have been identified as inhibitors of phosphodiesterase 7 (PDE7), a cAMP-specific enzyme expressed in immune and proinflammatory cells. This inhibitory activity highlights their potential in treating inflammatory conditions. nih.gov

Aurora Kinase: While often studied in an oncological context, Aurora kinases are crucial for cell cycle regulation. Numerous quinazoline derivatives have been developed as potent inhibitors of Aurora A and Aurora B kinases, demonstrating the scaffold's utility in targeting serine-threonine kinases. nih.govresearchgate.netgoogle.com

PI3Kα: Phosphatidylinositol 3-kinase alpha (PI3Kα) is another enzyme target for which quinazolinone-based inhibitors have been designed. Hybrid molecules combining quinazoline and 2-indolinone structures have yielded potent and selective PI3Kα inhibitors with significant antitumor activity. nih.govnih.gov

Histone Deacetylase (HDAC): The quinazolinone structure has been effectively used as a "cap group" in the design of HDAC inhibitors. mdpi.com Phthalazino[1,2-b]-quinazolinone derivatives, for instance, have been developed as multi-target HDAC inhibitors, showing more potent activity than the approved drug vorinostat (B1683920) (SAHA) in some cases. nih.gov These compounds have demonstrated efficacy against various HDAC subtypes, including HDAC1 and HDAC6. mdpi.comnih.govrsc.org

Carbonic Anhydrase II: A series of quinazolinone derivatives have been evaluated as inhibitors of human carbonic anhydrase II (hCA-II), an enzyme linked to glaucoma. nih.gov These compounds displayed moderate to significant inhibition, acting as competitive inhibitors with Ki values in the micromolar range. nih.govdocumentsdelivered.com

Alpha Amylase and Alpha-Glucosidase: In the context of metabolic disorders, quinazolinone derivatives have been investigated as inhibitors of carbohydrate-hydrolyzing enzymes. rjptonline.org Specifically, quinazolinone-1,2,3-triazole-acetamide hybrids have shown significantly more potent inhibition of α-glucosidase than the standard drug acarbose, while being less active against α-amylase. semanticscholar.org This selective inhibition is a desirable trait for managing postprandial hyperglycemia. rjptonline.org

The quinazolinone ring system is a key structural feature in several compounds with demonstrated antimalarial properties. This activity is partly inspired by the natural product febrifugine, an alkaloid containing a quinazolinone moiety that has been used in traditional Chinese medicine to treat fevers associated with malaria. nih.gov

Researchers have designed and synthesized numerous 2,3-disubstituted-4(3H)-quinazolinone derivatives to explore and optimize their activity against Plasmodium parasites. nih.gov In vivo studies, typically using the 4-day suppressive test in mice infected with Plasmodium berghei, have confirmed the antimalarial potential of this class of compounds. nih.govnih.gov

In these studies, various synthesized quinazolinones have shown significant chemosuppressive activity, with some compounds achieving a mean percentage parasite suppression ranging from 43.71% to 72.86%. nih.gov The efficacy of these derivatives is often compared to standard antimalarial drugs like chloroquine (B1663885) and artemisinin. nih.govacs.org Structure-activity relationship (SAR) studies have been conducted to identify the optimal substitutions on the quinazolinone scaffold to enhance potency. For example, quinazolinone-2-carboxamide derivatives have been developed, with some analogs showing a 95-fold improvement in potency over the initial hit compound and activity against resistant strains of malaria. acs.org These compounds generally exhibit low cytotoxicity against mammalian cell lines, indicating a favorable selectivity profile. acs.org

The following table summarizes representative findings on the antimalarial activity of quinazolinone derivatives.

| Quinazolinone Derivative Class | Parasite Model | Key Findings & Comparative Data |

|---|---|---|

| 3-Aryl-2-(substitutedstyryl)-4(3H)-quinazolinones | Plasmodium berghei (in vivo) | Showed significant antimalarial activity with mean percentage suppression up to 72.86%. nih.gov |

| Quinazolinone-2-carboxamides | Plasmodium falciparum (in vitro) | Potent inhibitors identified (e.g., IC50 of 0.025 μM), active against resistant strains. Activity compared to chloroquine and artesunate. Low cytotoxicity (CC50 > 20 μM). acs.org |

| 2,3-substituted quinazolin-4(3H)-ones (based on febrifugine) | Plasmodium berghei (in vivo) | Compounds exhibited antimalarial activity. One compound produced 100% cures at a 50 mg/kg dose. nih.gov |

| 2,3-disubstituted-4(3H)-quinazolinones | Plasmodium berghei (in vivo) | Four out of a series of synthesized compounds exhibited activity against the parasite, indicating the potential of the scaffold for antimalarial drug discovery. |

Based on a comprehensive review of available scientific literature, there are no specific research findings detailing the G-quadruplex DNA stabilization properties of the chemical compound 2-(Hydroxymethyl)quinazolin-4(3H)-one.

Studies in this field have primarily focused on various derivatives of the quinazoline and quinazolin-4(3H)-one core structures. This research has explored how different substitutions on the quinazoline ring system influence the ability to bind to and stabilize G-quadruplex DNA structures. However, this body of work does not include specific data or detailed analysis of this compound itself.

Therefore, content for the section "3.5.3. G-quadruplex DNA Stabilization Studies" focusing solely on this compound cannot be generated at this time due to the absence of relevant research data.

Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophoric Features within the Quinazolinone Core

The fundamental quinazolinone core, consisting of a fused benzene (B151609) and pyrimidine (B1678525) ring, is the essential pharmacophore responsible for the biological activities of this class of compounds. nih.gov SAR studies consistently emphasize that the substituent pattern around this core dictates the specific pharmacological action. nih.gov Positions 2, 3, 6, and 8 have been identified as particularly critical for modulating activity. nih.govnih.govresearchgate.netijpca.org

The general pharmacophoric requirements can vary depending on the therapeutic target. For instance, in the context of anticancer activity targeting the epidermal growth factor receptor (EGFR), the 4-anilinoquinazoline (B1210976) moiety is a well-established key pharmacophoric element. mdpi.com For antibacterial agents, the 4(3H)-quinazolinone core itself is crucial for the inhibition of penicillin-binding proteins (PBPs), which is a primary mechanism of their action against bacteria like Staphylococcus aureus. acs.orgnih.gov The planar, aromatic nature of the fused ring system allows for critical binding interactions, such as π-π stacking, with biological macromolecules. The nitrogen atoms and the carbonyl group can act as hydrogen bond acceptors, further anchoring the molecule within a target's active site. Most structural modifications aimed at optimizing pharmacological activity are introduced at the 2- and 3-positions of the quinazolinone system. nih.gov

Impact of Substitutions at the 2-Position on Biological Activity

The substituent at the 2-position of the quinazolin-4(3H)-one ring plays a pivotal role in defining the molecule's biological properties. nih.govnih.gov The size, lipophilicity, and electronic nature of this substituent can significantly influence potency and selectivity. For example, the presence of small alkyl groups like methyl, or functional groups such as a thiol (-SH), at this position has been shown to be essential for the antimicrobial activity of certain quinazolinone series. nih.gov In the realm of anticancer research, a combination of an alkyl side chain at position 2 and a bulky group at position 3 is often a successful strategy for achieving potent cytotoxicity. nih.gov Furthermore, attaching aryl groups at the 2-position has yielded compounds with significant antiproliferative effects against various cancer cell lines. nih.gov

| Position 2 Substituent | Associated Biological Activity | Research Finding |

| Aryl groups (e.g., Phenyl) | Anticancer, Antioxidant | 2-aryl-substituted quinazolines show moderate to potent antiproliferative activity. nih.gov For antioxidant effects, a 2-phenyl group requires hydroxyl substitution. mdpi.com |

| Methyl/Thiol groups | Antimicrobial | The presence of a methyl or thiol group at position 2 is often considered essential for antimicrobial activity. nih.gov |

| Alkyl side chains | Anticancer | An alkyl side chain at position 2, paired with a bulky substituent at position 3, can lead to successful cytotoxic compounds. nih.gov |

The hydroxymethyl group (-CH₂OH) at the 2-position, as seen in the parent compound 2-(hydroxymethyl)quinazolin-4(3H)-one, introduces a key functional feature. This group can participate in hydrogen bonding, acting as both a hydrogen bond donor (via the -OH) and an acceptor (via the oxygen atom). This capability can facilitate strong and specific interactions with amino acid residues in a target protein's active site, potentially enhancing binding affinity and biological activity.

Moreover, the hydroxymethyl group is a versatile synthetic handle. It can be transformed into other functional groups to probe the SAR of the 2-position substituent. For instance, it can be converted into a chloromethyl (-CH₂Cl) or bromomethyl (-CH₂Br) group. nih.govmdpi.com These transformations create reactive intermediates that allow for the introduction of a wide variety of other substituents, such as amines, thiols, or larger heterocyclic moieties, enabling the synthesis of diverse chemical libraries for biological screening. mdpi.com

Significance of Substitutions at the 3-Position

The nitrogen atom at the 3-position is another critical site for molecular modification, with substitutions here profoundly influencing the biological activity of the quinazolinone scaffold. nih.govnih.govresearchgate.net A wide range of substituents, from simple alkyl chains to complex aromatic and heterocyclic systems, have been introduced at this position to optimize activity.

For anticancer agents, introducing a bulky group, such as a substituted phenyl ring, at the 3-position is a common and effective strategy. nih.gov The specific electronic properties of this ring can be fine-tuned; for example, bulky, hydrophobic, and electron-withdrawing substituents at the para-position of a 3-phenyl ring have been found to be crucial for the antiproliferative activity of certain series. nih.gov In the context of antimicrobial agents, a substituted aromatic ring at this position is often considered essential for activity. nih.gov For other activities, such as anticonvulsant effects, different structural features are required. Studies have shown that a simple butyl chain or a 2-aminophenyl group at the 3-position can significantly enhance anticonvulsant properties. nih.gov

| Position 3 Substituent | Associated Biological Activity | Research Finding |

| Bulky/Aromatic groups | Anticancer, Antimicrobial | A bulky group like a phenyl ring is often beneficial for anticancer activity. nih.gov A substituted aromatic ring is essential for some antimicrobial derivatives. nih.gov |

| Heterocyclic moieties | General Bioactivity | The addition of various heterocyclic rings can increase overall pharmacological activity. nih.govijpca.org |

| Butyl chain | Anticonvulsant | A butyl substitution at position 3 had a significant effect on preventing the spread of seizure discharge. nih.gov |

| 2-Aminophenyl group | Anticonvulsant | The presence of a 2-aminophenyl group at this position was found to increase anticonvulsant activity. nih.gov |

Effect of Peripheral Substituents on Activity and Selectivity

Substituents on the fused benzene ring (positions 5, 6, 7, and 8) are referred to as peripheral substituents. These groups can modulate the electronic properties, lipophilicity, and steric profile of the entire molecule, thereby influencing its activity and selectivity. acs.org Positions 6 and 8 have been frequently identified as important sites for substitution. nih.govnih.govijpca.org

The introduction of halogen atoms at these peripheral positions has been a particularly fruitful strategy. For instance, incorporating chlorine, bromine, or iodine at positions 6 and 8 has been shown to significantly enhance the antimicrobial activity of certain quinazolinone derivatives. nih.gov A chlorine atom at the 7-position has been reported to be favorable for anticonvulsant activity. nih.gov In the development of anticancer agents, particularly EGFR inhibitors, substitutions at the C-6 and/or C-7 positions are a common structural requirement for high potency. mdpi.com However, the effect of peripheral substitution is highly dependent on the specific compound series and the biological target. In one extensive study on antibacterial quinazolinones, it was found that, in general, substitutions on the fused benzene ring led to a reduction in activity, indicating a preference for an unsubstituted ring in that particular scaffold. acs.org

Structure-Activity Relationships in Specific Therapeutic Areas

The versatility of the quinazolinone scaffold is evident from its application across multiple therapeutic areas. The SAR for each area is distinct, tailored to the specific target.

Antibacterial Agents: The antibacterial activity of 4(3H)-quinazolinones often stems from their ability to inhibit bacterial enzymes like penicillin-binding proteins (PBPs). acs.orgnih.gov Key SAR findings for antibacterial quinazolinones include:

Position 2: A small alkyl (e.g., methyl) or thiol group is often preferred. nih.gov

Position 3: A substituted aromatic ring is frequently required for potent activity. nih.gov

Positions 6 and 8: Halogenation (e.g., with iodine or bromine) can significantly increase potency against bacteria like S. aureus. nih.gov

Fused Benzene Ring: In some series, this ring is best left unsubstituted, as peripheral modifications can be detrimental to activity. acs.org

Anticancer Agents: Quinazolinones have been extensively developed as anticancer agents, most notably as kinase inhibitors. mdpi.comresearchgate.net Their SAR is often geared towards mimicking the binding of ATP in the kinase domain.

Core Scaffold: The 4-anilinoquinazoline scaffold is a classic pharmacophore for inhibiting tyrosine kinases like EGFR. mdpi.com

Position 2: Small alkyl chains or aryl groups can contribute to potency. nih.govnih.gov

Position 3: A bulky aromatic or heteroaromatic ring is often crucial for activity. nih.gov

Positions 6 and 7: These positions are key for modulating kinase selectivity and potency. Substitutions with small, flexible groups that can access specific pockets in the kinase active site are common in clinically approved drugs. mdpi.com

Mechanistic Investigations at the Molecular Level

Proposed Interactions with Biological Targets

The versatility of the quinazolin-4(3H)-one core structure allows for a wide array of substitutions, leading to derivatives with specific affinities for various biological targets.

Molecular docking studies on various quinazolin-4(3H)-one derivatives have elucidated their binding modes within the active sites of several proteins. For instance, certain derivatives have been shown to interact with key amino acid residues in the ATP-binding pocket of protein kinases. nih.gov These interactions often involve hydrogen bonds, van der Waals forces, and pi-stacking, which contribute to the stability of the protein-ligand complex. nih.gov For example, docking analyses of some quinazolin-4(3H)-one derivatives with Cyclin-Dependent Kinase 2 (CDK2) revealed conventional hydrogen bond interactions with residues like Asp86, Leu83, Glu12, Gln131, and Asn132. nih.gov Similarly, interactions with the Epidermal Growth Factor Receptor (EGFR) kinase domain have been observed, involving hydrogen bonds with residues such as Met793 and Thr790. nih.gov

The quinazolin-4(3H)-one scaffold is a prominent feature in many enzyme inhibitors. Studies have demonstrated that derivatives of this compound can exhibit potent inhibitory activity against a range of enzymes. For example, certain derivatives have shown significant inhibition of multiple tyrosine kinases, including CDK2, Human Epidermal Growth Factor Receptor 2 (HER2), and EGFR. nih.govnih.gov The inhibitory concentrations (IC50) for some of these derivatives are in the nanomolar to micromolar range, indicating strong binding affinity. nih.gov Additionally, other quinazolin-4(3H)-one derivatives have been investigated as inhibitors of metabolic enzymes such as Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and α-Glycosidase, with some compounds showing potent inhibition with Ki values in the nanomolar range. bezmialem.edu.tr

| Enzyme Target | Derivative Type | Observed Inhibition (IC50 / Ki) | Reference |

| CDK2 | Substituted quinazolin-4(3H)-ones | IC50 = 0.173 ± 0.012 µM | nih.gov |

| HER2 | Substituted quinazolin-4(3H)-ones | IC50 = 0.079 ± 0.015 µM | nih.gov |

| EGFR | Substituted quinazolin-4(3H)-ones | IC50 = 0.097 ± 0.019 µM | nih.gov |

| α-Glycosidase | Imines of quinazolin-4(3H)-one | IC50 = 0.34–2.28 nM | bezmialem.edu.tr |

| Acetylcholinesterase | Imines of quinazolin-4(3H)-one | Ki = 4.20 ± 0.15–26.10 ± 2.36 nM | bezmialem.edu.tr |

| Butyrylcholinesterase | Imines of quinazolin-4(3H)-one | Ki = 1.22 ± 0.05–16.09 ± 0.88 nM | bezmialem.edu.tr |

GABAA Receptor Modulation Studies

Inhibition of Specific Kinases and Related Molecular Pathways

The quinazolin-4(3H)-one nucleus is a well-established scaffold for the design of kinase inhibitors. nih.gov Numerous derivatives have been synthesized and evaluated for their ability to inhibit a variety of protein kinases, which are crucial regulators of cellular signaling pathways.

Derivatives of quinazolin-4(3H)-one have demonstrated potent inhibitory activity against several tyrosine kinases, including:

Epidermal Growth Factor Receptor (EGFR): Several quinazoline-based compounds are known EGFR inhibitors. mdpi.com

Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR by quinazoline (B50416) derivatives can interfere with angiogenesis. mdpi.com

Human Epidermal Growth Factor Receptor 2 (HER2): Dual inhibition of EGFR and HER2 has been achieved with certain quinazoline-based molecules. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): These kinases are involved in cell cycle regulation, and their inhibition can lead to cell cycle arrest. nih.gov

The mechanism of kinase inhibition by these derivatives can be either ATP-competitive or non-competitive. nih.govnih.gov For example, molecular docking studies have shown that some derivatives can act as ATP non-competitive type-II inhibitors against CDK2, while acting as ATP competitive type-I inhibitors against EGFR. nih.gov The inhibition of these kinases disrupts downstream signaling pathways, such as the Ras/Raf/MAPK and PIK-3/AKT pathways, which are often dysregulated in cancer and other diseases. mdpi.com

| Kinase Target | Type of Inhibition | Downstream Pathway | Reference |

| EGFR | ATP Competitive | Ras/Raf/MAPK, PIK-3/AKT | nih.govmdpi.com |

| HER2 | ATP Competitive/Non-competitive | PIK-3/AKT | nih.gov |

| CDK2 | ATP Non-competitive | Cell Cycle Regulation | nih.gov |

| VEGFR | ATP Competitive | Angiogenesis | mdpi.com |

Computational Chemistry and in Silico Research Methodologies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of the quinazolinone class, QSAR has been instrumental in understanding which structural features are crucial for their therapeutic effects. nih.govnih.gov These models translate molecular structures into numerical descriptors and use statistical methods to derive equations that predict the activity of new, unsynthesized compounds. nih.govresearchgate.net

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. For quinazolinone derivatives, a wide array of descriptors has been employed to correlate with activities such as anticancer effects. researchgate.netsemanticscholar.org These descriptors can be broadly categorized as constitutional, topological, physicochemical, electronic, and quantum-chemical. nih.gov

Studies have shown that for quinazoline (B50416) derivatives, descriptors such as the lowest unoccupied molecular orbital (LUMO) energy, dipole moment, surface tension, and the number of hydrogen bond donors can significantly influence their anti-cancer activity. researchgate.net The selection of relevant descriptors is a critical step, as they provide the basis for understanding the structural requirements for a desired biological response.

| Descriptor Category | Description | Examples |

|---|---|---|

| Constitutional | Describes the basic structural properties of the molecule, independent of its 3D conformation. | Molecular weight, number of atoms, number of rings, number of H-bond donors/acceptors. nih.gov |

| Topological | Quantifies aspects of molecular shape and branching based on the 2D graph of the molecule. | Wiener index, Kier & Hall connectivity indices. |

| Physicochemical | Represents properties like lipophilicity and refractivity. | LogP (octanol-water partition coefficient), Molar Refractivity, Surface Tension. researchgate.net |

| Electronic | Describes the electronic properties of the molecule. | Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy. researchgate.net |

| 3D Descriptors | Derived from the three-dimensional coordinates of the atoms. | Steric fields (CoMFA), Electrostatic fields (CoMFA), Hydrophobic fields (CoMSIA). nih.gov |

Once descriptors are calculated, various statistical methods are used to build the QSAR model. For quinazolinone derivatives, techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and non-linear methods like Gene Expression Programming (GEP) have been utilized. researchgate.netfrontiersin.org Three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also widely used, providing insights into how steric and electrostatic fields of the molecules influence their activity. nih.govrsc.org

The development of a robust and predictive QSAR model requires rigorous validation. Internal validation techniques, such as leave-one-out cross-validation (which yields the Q² value), assess the model's internal consistency. External validation, where the model's predictive power is tested on a set of compounds not used in model development (the test set), is crucial for confirming its real-world applicability. nih.gov A high predicted correlation coefficient (R²pred) for the test set indicates a model with strong predictive ability. nih.gov Algorithms like the Kennard-Stone algorithm are often used to rationally divide the dataset into training and test sets, ensuring that both sets span the descriptor space of the entire dataset.

| Model | R² (Correlation Coefficient) | Q² (Cross-validated R²) | R²pred (External Validation) |

|---|---|---|---|

| CoMFA | 0.855 | 0.570 | 0.657 |

| CoMSIA/SHE | 0.895 | 0.599 | 0.681 |

Data adapted from a study on quinazolin-4(3H)-one analogs as EGFR inhibitors. nih.gov R² measures the goodness of fit, Q² assesses internal predictive ability, and R²pred assesses external predictive ability.

Molecular Docking Studies

Molecular docking is a computational procedure that predicts the conformation and orientation (or "pose") of a small molecule ligand within the binding site of a target macromolecule, typically a protein or enzyme. nih.govukaazpublications.com This technique is fundamental in structure-based drug design, allowing researchers to visualize potential interactions and estimate the strength of binding. For compounds based on the 2-(Hydroxymethyl)quinazolin-4(3H)-one scaffold, docking studies are crucial for hypothesizing their mechanism of action and identifying key interactions that could be targeted for structural optimization. doi.org

Derivatives of the quinazolinone core have been docked into the active sites of a diverse range of therapeutically relevant enzymes and receptors. These studies aim to predict how the compounds bind and exert their inhibitory or modulatory effects. For instance, quinazolinone derivatives have been investigated as inhibitors of targets such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, Cyclooxygenase-2 (COX-2), DNA gyrase, and Dihydrofolate reductase (DHFR). nih.govijddr.innih.gov

Docking simulations can reveal that a compound fits snugly into a binding pocket, adopting a specific conformation that maximizes favorable interactions with surrounding amino acid residues. For example, in studies targeting EGFR, quinazolinone-based inhibitors are often predicted to occupy the ATP-binding pocket, mimicking the binding of the natural substrate. nih.govnih.gov The binding affinity, often expressed as a docking score in kcal/mol, provides a quantitative estimate of the binding strength, helping to rank potential inhibitors. ijddr.inbezmialem.edu.tr

| Target Enzyme/Receptor | PDB ID | Key Interacting Residues | Observed Binding Affinity Range (Docking Score) |

|---|---|---|---|

| COX-2 | 4COX | Arg120, Tyr355, Ser530 | -9.3 kcal/mol ijddr.in |

| DNA Gyrase | 1KZN | Asp73, Gly77, Thr165 | -8.58 kcal/mol nih.gov |

| AKT1 | 1UNQ | Lys14, Glu17, Thr211 | Not specified nih.gov |

| Dihydrofolate Reductase (DHFR) | 6DE4 | Not specified | Not specified |

| EGFR Tyrosine Kinase | 1M17 | Met793, Gly796, Leu844 | -163 to -179 kcal/mol* nih.gov |

| Tubulin (Colchicine site) | 1SA0 | Cys241, Leu248, Ala316 | Not specified nih.gov |

Note: Docking scores can vary significantly based on the software and scoring function used. *Score reported from a specific study. nih.gov

A critical output of molecular docking is the detailed analysis of the intermolecular forces that stabilize the ligand in the protein's active site. mdpi.com These non-covalent interactions are the basis of molecular recognition and binding affinity. For quinazolinone derivatives, several types of interactions are commonly observed:

Hydrogen Bonds: These are crucial for specificity and affinity. The carbonyl oxygen and N-H groups of the quinazolinone ring system are common hydrogen bond acceptors and donors. For example, hydrogen bonds have been observed between quinazolinone analogs and the backbone or side chains of amino acids like Serine and Asparagine. doi.orgresearchgate.net

Hydrophobic Interactions: The fused benzene (B151609) ring of the quinazolinone core frequently engages in hydrophobic interactions with nonpolar residues such as Alanine, Valine, and Leucine in the binding pocket. doi.org

π-Interactions: The aromatic nature of the quinazolinone scaffold allows for various π-interactions, including π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) and π-cation interactions with positively charged residues (e.g., Lysine, Arginine). nih.gov

Visualizing these interactions in 3D provides a rational basis for designing improved analogs. For instance, identifying an unoccupied hydrophobic pocket near the ligand could prompt the addition of a lipophilic group to the scaffold to enhance binding.

In Silico Screening and Virtual Library Design

The quinazolinone scaffold is often referred to as a "privileged structure" in medicinal chemistry because it is capable of binding to a variety of biological targets with high affinity. This makes it an excellent template for in silico screening and the design of virtual libraries to discover new lead compounds. researchgate.net

In silico screening, or virtual screening, involves computationally evaluating large databases of chemical structures to identify molecules that are likely to bind to a drug target. globalresearchonline.net Instead of physically synthesizing and testing thousands of compounds, researchers can first screen them virtually to select a smaller, more promising subset for further investigation.

Virtual library design often starts with a core scaffold like this compound. researchgate.net A large number of virtual derivatives are then generated by computationally attaching various substituents at different positions on the core. This library of virtual compounds can then be screened against a specific target using techniques like molecular docking. frontiersin.org The compounds with the best predicted binding affinities and favorable pharmacokinetic properties (evaluated through ADMET prediction models) are prioritized for chemical synthesis and subsequent in vitro and in vivo testing. frontiersin.orgnih.gov This rational, computer-aided approach significantly streamlines the drug discovery process, saving time and resources while increasing the probability of finding potent and effective new therapeutic agents. nih.gov

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies for Electronic Properties

Following a comprehensive search of scientific literature, no specific studies employing Density Functional Theory (DFT) or Time-Dependent DFT (TD-DFT) to analyze the electronic properties of this compound were identified. While extensive computational research exists for various derivatives of the quinazolinone scaffold, the electronic characteristics of the parent compound with a hydroxymethyl substitution at the 2-position have not been the subject of dedicated published research found within the scope of the performed search. Therefore, detailed research findings and data tables specifically for this compound are not available in the public domain.

Derivatives and Analogs: Design, Synthesis, and Evaluation

Design Principles for Novel Quinazolinone Derivatives

The design of new quinazolinone derivatives is often guided by established medicinal chemistry principles aimed at optimizing pharmacological activity, selectivity, and pharmacokinetic properties. Key strategies include bioisosteric replacement and scaffold hopping.

Bioisosteric Replacement: This strategy involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of enhancing the desired biological activity or reducing toxicity. nih.govpreprints.org For instance, replacing a carbon atom with a sulfur atom can significantly alter a molecule's properties, such as its size, shape, electron density, and lipophilicity, which in turn can impact its biological target interactions. nih.govpreprints.org In the context of quinazolinone derivatives, bioisosteric replacement can be a powerful tool for fine-tuning their therapeutic potential. nih.govpreprints.org

Scaffold Hopping: This approach aims to identify new molecular scaffolds that can mimic the biological activity of a known active compound. tandfonline.comnih.govnih.gov By replacing the core structure of a molecule while retaining key pharmacophoric features, scaffold hopping can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency or a better safety profile. tandfonline.comnih.govnih.gov For example, a 4-aminoquinazoline core was designed using a scaffold hopping strategy based on the pharmacophoric features of known antimycobacterial agents. acs.org

The design of novel quinazolinone derivatives often involves a deep understanding of their structure-activity relationships (SAR). For example, studies have shown that substituents at different positions on the quinazoline (B50416) ring can have a significant impact on biological activity. nih.gov Derivatives with an amine or substituted amine at the 4-position and halogens or electron-rich groups at the 6-position have shown enhanced anti-cancer and anti-microbial activities. nih.gov

Synthesis of Diversified Quinazolinone Libraries

The generation of diversified quinazolinone libraries is essential for exploring the chemical space around this privileged scaffold and for identifying new lead compounds. researchgate.netgoogle.com Various synthetic methodologies have been developed to facilitate the efficient construction of these libraries.

One-pot synthesis methods are particularly valuable as they allow for the rapid assembly of complex molecules from simple starting materials in a single reaction vessel, which is often more efficient and environmentally friendly. researchgate.net For instance, a one-pot, three-component reaction involving 2-aminoaryl ketones, aldehydes, and ammonium (B1175870) acetate (B1210297) has been used for the visible light-induced synthesis of quinazolines under catalyst-free conditions. researchgate.net

Other notable synthetic strategies include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. For example, the synthesis of 2-substituted-4(3H)-quinazolinones has been achieved in high yields under microwave irradiation.

Metal-catalyzed reactions: Various metal catalysts, including copper and nickel, have been employed to facilitate the synthesis of diverse quinazolinone derivatives. researchgate.netresearchgate.net

Cascade reactions: These reactions, where multiple bond-forming events occur in a single synthetic operation, have been used to construct complex fused heterocyclic systems containing the quinazolinone core. acs.org

The table below summarizes some of the synthetic methods used for generating quinazolinone libraries.

| Synthetic Method | Key Features | Starting Materials | Catalyst/Conditions |

| One-pot, three-component reaction | High efficiency, broad substrate tolerance, catalyst-free. researchgate.net | 2-aminoaryl ketones, aldehydes, ammonium acetate | Visible light researchgate.net |

| Microwave-assisted synthesis | Rapid, high yields. | Anthranilic acid, ammonium acetate, orthoesters | Microwave irradiation |

| Metal-catalyzed reactions | Good to excellent yields, wide functional group tolerance. researchgate.net | 2-aminobenzamides, various alcohols | Nickel complex researchgate.net |

| Cascade reactions | Access to structurally diverse, complex scaffolds. acs.org | Varies depending on the specific cascade | Often metal-free acs.org |

Functionalization Strategies and Their Impact on Bioactivity

The biological activity of quinazolinone derivatives can be significantly modulated by the introduction of different functional groups at various positions of the quinazoline core. chim.it Therefore, the development of selective functionalization strategies is a key area of research.

Recent advances have focused on methods such as:

C-H functionalization: This approach allows for the direct introduction of new functional groups by activating and transforming carbon-hydrogen bonds, which are ubiquitous in organic molecules. chim.it

Cross-coupling reactions: These reactions, often catalyzed by transition metals, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents. chim.it

The nature and position of the substituents can have a profound effect on the biological activity of the resulting compounds. For example, the introduction of bulky groups linked to an acetamide (B32628) moiety has been found to be important for the cytotoxic activity of certain quinazolinone-based hybrids. nih.gov Similarly, the presence of electron-withdrawing groups such as chloro, bromo, fluoro, and nitro on an arylidene ring can enhance the anti-bacterial activity of quinazolinone-thiazolidinone hybrids. rsc.org

Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups influence biological activity. For instance, in a series of quinazolinone-triazole hybrids, it was found that electron-donating groups on a phenyl ring, electron-withdrawing groups on the triazole moiety, and electron-donating groups on the quinazolinone ring enhanced anti-tubercular activity. rsc.org

Natural Product Likeness (NPL) Scoring in Compound Design

Natural products (NPs) have evolved over millions of years to interact with biological macromolecules, making them a rich source of validated substructures for the design of new bioactive molecules. peter-ertl.comnih.gov The concept of Natural Product Likeness (NPL) has emerged as a valuable tool in drug discovery for prioritizing compound libraries and designing new molecules that are more likely to have favorable biological activities. peter-ertl.comnih.govnih.gov

The NPL score is a Bayesian measure that quantifies the similarity of a molecule to the structural space covered by natural products. peter-ertl.comnih.gov This score is typically calculated based on the frequency of occurrence of different molecular fragments in a database of natural products compared to a database of synthetic molecules. peter-ertl.comresearchgate.net A higher NPL score indicates a greater probability that the molecule is structurally similar to a natural product. peter-ertl.com

The NPL score can be used in various stages of the drug discovery process, including:

Virtual screening: To identify and prioritize compounds from large databases that have a higher likelihood of being bioactive. nih.gov

Library design: To guide the design of combinatorial libraries that are enriched with natural product-like molecules. nih.gov

Building block selection: To choose starting materials for the synthesis of new compounds that are more likely to lead to bioactive molecules. nih.gov

The distribution of the NPL score can effectively separate natural products from synthetic molecules, demonstrating its utility in identifying promising drug candidates. peter-ertl.com

Pyrrolo[1,2-a]quinazoline Derivatives as Analogs of Vasicinone (B1682191) Alkaloids